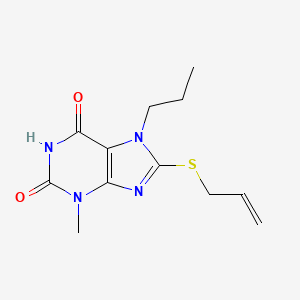
3-Methyl-8-prop-2-enylsulfanyl-7-propylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-prop-2-enylsulfanyl-7-propylpurine-2,6-dione, also known as MPP, is a purine derivative that has been widely studied for its potential therapeutic applications. MPP is a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. Inhibition of xanthine oxidase has been shown to be effective in treating gout, a condition characterized by high levels of uric acid in the blood.
Applications De Recherche Scientifique
Targeted Kinase Inhibitors for Cancer Therapy
This compound shows promise as a multi-targeted kinase inhibitor (TKI) . Kinase inhibitors are a type of targeted cancer therapy that can block specific enzymes involved in the growth and spread of cancer cells. The compound’s ability to act on multiple kinases could make it a potent therapeutic agent against various cancers, potentially improving treatment outcomes and reducing side effects compared to traditional chemotherapy .
Apoptosis Inducers in Oncology
The compound may induce apoptosis, the process of programmed cell death, in cancer cells. By triggering apoptosis, it could selectively kill cancer cells while sparing normal cells, offering a strategy to combat tumors and prevent cancer progression .
Antidiabetic Drug Development
In the field of diabetes research, analogs of this compound have been evaluated for their ability to inhibit the α-amylase enzyme . Inhibiting α-amylase can slow down the digestion of carbohydrates, thereby managing blood sugar levels in diabetic patients. This approach could lead to the development of new antidiabetic medications .
Molecular Docking and Drug Design
The compound’s structure allows for molecular docking studies, which are crucial in drug design. By understanding how the compound interacts with various enzymes at the molecular level, researchers can design more effective drugs with higher specificity and lower toxicity .
Pharmacokinetics and ADMET Profiling
The compound can be used in pharmacokinetic studies to understand its absorption, distribution, metabolism, excretion, and toxicity (ADMET). These properties are essential for predicting the compound’s behavior in the human body and its potential as a safe and effective drug .
Biomarker Identification for Personalized Medicine
Research into compounds like this one can help identify biomarkers for personalized medicine. Biomarkers can predict how a patient will respond to a particular treatment, allowing for more tailored and effective therapy plans .
Halogenated Compound Synthesis
The compound’s synthesis involves halogenation, which can enhance its potency and selectivity. Halogenated compounds are of particular interest in medicinal chemistry for their pharmacological properties .
Protein-Protein Interaction Studies
Lastly, the compound could be used in studying protein-protein interactions, which are vital in understanding cellular processes and disease mechanisms. Insights from these studies can inform the development of drugs that target specific protein interactions involved in diseases .
Propriétés
IUPAC Name |
3-methyl-8-prop-2-enylsulfanyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-4-6-16-8-9(13-12(16)19-7-5-2)15(3)11(18)14-10(8)17/h5H,2,4,6-7H2,1,3H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLSVHUSNQXORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(allylthio)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

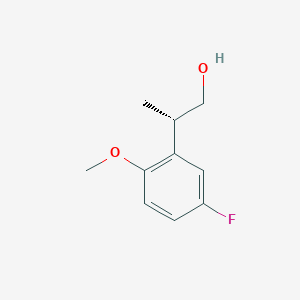
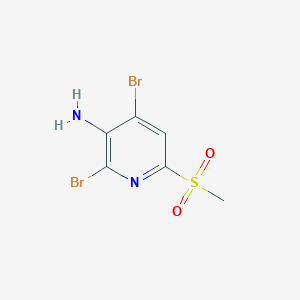
![3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2854878.png)

![N-[4-(4-acetamido-9,10-dioxoanthracen-1-yl)-9,10-dioxoanthracen-1-yl]acetamide](/img/structure/B2854882.png)
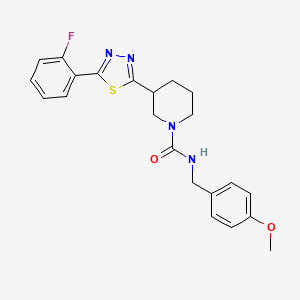
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2854884.png)
![N-[(4-chlorophenyl)(cyano)methyl]-2,3-difluorobenzamide](/img/structure/B2854889.png)
![2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone](/img/structure/B2854891.png)
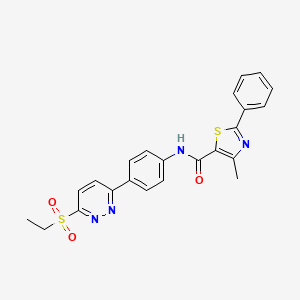
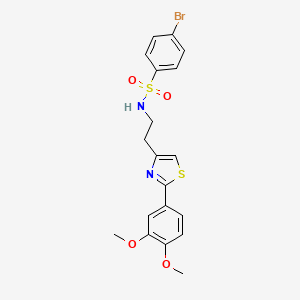
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2854894.png)
![N-(4-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2854895.png)
